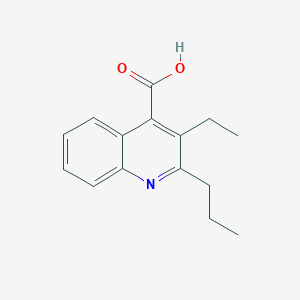

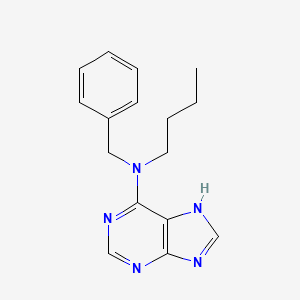

3-乙基-2-丙基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest in several papers. For instance, Paper describes the structural modification of a quinazoline derivative leading to a new compound with antiallergy activity. The synthesis involves the condensation of substituted 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations. Similarly, Paper outlines a two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives from commercially available 2-aminobenzoic acids, involving the conversion to isatoic anhydrides and subsequent reaction with the sodium enolate of ethyl acetoacetate.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. Paper suggests that the presence of a carboxylic acid moiety at the 2 position of the quinoline ring affords optimal potency for antiallergy activity. Moreover, esters are preferred for good oral absorption. Paper discusses the conversion of a quinoline derivative to a thieno[3,4-b]quinoline derivative, indicating the structural flexibility and potential for creating diverse heterocyclic compounds.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their functionalization. Paper describes the synthesis of a thioxoisoquinoline derivative and its subsequent alkylation, demonstrating the reactivity of these compounds. Paper presents a synthetic approach to 3-hydroxyquinoline-4-carboxylic acids containing an ethynyl moiety, involving Sonogashira cross-coupling and the Pfitzinger reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups and molecular structure. Paper studies the behavior of chloro-hydroxyquinoline carboxylic acids under esterification conditions, which is relevant for understanding the reactivity and stability of these compounds. The physicochemical properties of newly synthesized quinoline structures with ethynyl groups are investigated in Paper , highlighting the importance of these properties in the development of pharmaceutical agents.

科学研究应用

催化和合成中的应用

3-乙基-2-丙基喹啉-4-羧酸作为喹啉家族中的一员,在一些专注于合成和催化的研究中被提及。例如,使用无卤素、可重复利用的布朗斯台德酸性离子液体催化剂合成喹啉衍生物,突出了在有机合成中环保和高效方法的重要性 (Khaligh, 2014)。此外,乙基 4-羟基-2-甲基喹啉-3-羧酸衍生物的两步合成工艺强调了在喹啉衍生物开发中高效且便捷的合成路线的重要性,而喹啉衍生物对于材料科学和制药等多种应用至关重要 (Jentsch et al., 2018)。

在生物活性中的作用

喹啉衍生物,包括与 3-乙基-2-丙基喹啉-4-羧酸在结构上相关的衍生物,已因其生物活性而被研究。一项关于合成新型卤代甲基喹啉及其在合成新型喹啉衍生物中的应用的研究揭示了它们在药物化学中的潜力,尤其突出了它们的抗结核和抗菌活性 (Li et al., 2019)。另一项研究详细阐述了喹啉-3-羧酸盐的抗菌特性,提供了关于它们在解决细菌感染中的应用的见解 (Krishnakumar et al., 2012)。

在药物发现中的应用

喹啉衍生物在药物发现中的重要性进一步体现在它们在合成具有潜在抗癌特性的化合物中的应用。一项关于喹啉-3-羧酸衍生物的合成及其对乳腺癌 MCF-7 细胞系的评估的研究强调了这些化合物在开发新的治疗剂中的关键作用 (Gaber et al., 2021)。

安全和危害

The safety information for 3-Ethyl-2-propylquinoline-4-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

3-ethyl-2-propylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-3-7-12-10(4-2)14(15(17)18)11-8-5-6-9-13(11)16-12/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUBXMWGFOOGNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2C(=C1CC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-2-propylquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

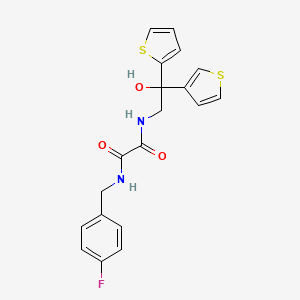

![ethyl 4-{[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2530539.png)

![2-((3-chlorobenzyl)thio)-3-(4-ethylphenyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2530543.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)

![[3-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2530547.png)

![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)

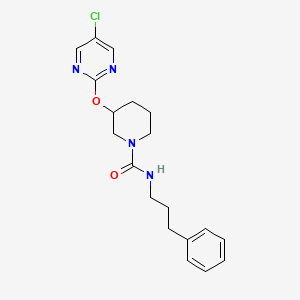

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isobutyramide](/img/structure/B2530562.png)